4-Methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide
Beschreibung
4-Methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide is a synthetic sulfonamide derivative featuring a thiazole ring, a styrenesulfonylamino group, and a methylsulfanyl substituent. The styrenesulfonylamino moiety introduces π-conjugation and steric bulk, which may influence binding interactions and pharmacokinetic properties.
Eigenschaften
IUPAC Name |
4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S3/c1-23-10-7-14(15(20)18-16-17-9-11-24-16)19-25(21,22)12-8-13-5-3-2-4-6-13/h2-6,8-9,11-12,14,19H,7,10H2,1H3,(H,17,18,20)/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKJPVJLIJDYBL-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC1=NC=CS1)NS(=O)(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCCC(C(=O)NC1=NC=CS1)NS(=O)(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
4-Methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide, with the CAS number 1281681-63-7, is a complex organic compound notable for its potential biological activities. This compound incorporates multiple functional groups, including a sulfonamide moiety, which is significant in medicinal chemistry due to its diverse biological effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 397.53 g/mol. The structural characteristics contribute to its reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉N₃O₃S₃ |
| Molecular Weight | 397.53 g/mol |
| CAS Number | 1281681-63-7 |
| Purity | Typically 95% |
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. Compounds similar to 4-Methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide have been investigated for their effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. These studies suggest that the compound may inhibit bacterial growth through mechanisms involving enzyme inhibition or disruption of metabolic pathways.
Antifungal Activity
In addition to antibacterial properties, preliminary studies have suggested potential antifungal activity. The sulfonamide group is known to interfere with fungal metabolism, making it a target for further research in antifungal drug development.
Anticonvulsant Effects
Emerging data points to the anticonvulsant potential of compounds containing similar structural motifs. The presence of thiazole rings in these compounds has been associated with neuroprotective effects, indicating a promising avenue for treating epilepsy or related neurological disorders.
The mechanism of action for 4-Methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide likely involves interactions with specific biological targets such as enzymes or receptors. The sulfonamide moiety can mimic substrates involved in critical biochemical pathways, leading to inhibition of essential processes in microbial cells.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of related compounds:
- Antimicrobial Screening : A study screened various sulfonamide derivatives against common pathogens, revealing that certain modifications enhanced antibacterial potency significantly .
- Anticonvulsant Activity : Research on thiazole-containing compounds demonstrated notable anticonvulsant effects in animal models, suggesting that similar structures could be effective in clinical applications.
- Synergistic Effects : Investigations into combination therapies involving sulfonamides have shown synergistic effects when paired with other antimicrobial agents, enhancing overall efficacy against resistant strains .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural and Functional Comparisons
Physicochemical Properties
- Lipophilicity : The target compound’s methylsulfanyl group (logP ≈ 2.8, estimated) confers higher lipophilicity than Compound A (logP ≈ 2.2) and Compound C (logP ≈ 1.9) .
- Solubility : Compound B’s benzothiazolylsulfanyl group reduces aqueous solubility compared to the target compound, which retains moderate solubility in polar aprotic solvents .
- Thermal Stability: Sulfonamide derivatives (e.g., Compound A) exhibit higher melting points (mp > 200°C) due to strong hydrogen-bonding networks, whereas the target compound’s styrenesulfonylamino group may lower its mp (estimated 160–180°C) .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide, and what intermediates are critical?
- Methodological Answer : The synthesis typically involves sequential sulfonylation, coupling, and cyclization reactions. Key intermediates include the thiazole-2-amine precursor and the (E)-2-phenylethenyl sulfonyl chloride derivative. Reaction conditions (e.g., anhydrous DMF as solvent, 60–80°C for 12–24 hours) are critical for achieving >70% yield . Thin-layer chromatography (TLC) and NMR are used to monitor intermediate formation .
Q. How is the molecular structure of this compound characterized, and what spectroscopic techniques are employed?
- Methodological Answer : X-ray crystallography (for solid-state conformation) and high-resolution mass spectrometry (HRMS) confirm the molecular formula. NMR (¹H/¹³C) identifies sulfonamide and thiazole proton environments, while IR spectroscopy validates sulfonyl (S=O) and amide (C=O) functional groups . Computational tools like Gaussian09 optimize geometry for docking studies .
Q. What preliminary biological activity screenings are recommended for this compound?
- Methodological Answer : Initial assays include:
- Antimicrobial : Broth microdilution (MIC determination against Gram-positive/negative bacteria).
- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HepG2).
- Enzyme inhibition : Kinase or protease inhibition assays using fluorescence-based protocols .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields in the final coupling step?
- Methodological Answer : Use Design of Experiments (DoE) to test variables:
- Solvent polarity : Compare DMF vs. THF.
- Catalyst : Pd(PPh₃)₄ vs. CuI.
- Temperature gradient : 50–90°C.
HPLC-PDA analysis identifies by-products (e.g., desulfonated derivatives), guiding iterative optimization .
Q. What computational strategies predict target interactions and pharmacokinetic properties?
- Methodological Answer :
- Docking : AutoDock Vina with crystallized targets (e.g., EGFR kinase).
- ADMET : SwissADME predicts bioavailability, while ProTox-II evaluates toxicity.
- MD Simulations : GROMACS assesses binding stability over 100 ns .
Q. How can contradictory data in biological activity studies (e.g., variable IC₅₀ values) be resolved?
- Methodological Answer :
- Assay standardization : Control cell passage number and serum batch.
- Analytical validation : Compare HPLC (purity) vs. LC-MS (degradants).
- Structural analogs : Synthesize and test derivatives to isolate activity-contributing moieties .
Q. What mechanistic insights explain the compound’s sulfonamide-thiazole reactivity under acidic conditions?
- Methodological Answer :
- Kinetic studies : Monitor pH-dependent hydrolysis (1–14) via UV-Vis spectroscopy.
- Isotope labeling : ¹⁸O-tracing identifies cleavage sites (sulfonamide vs. amide).
- DFT calculations : Map transition states for bond dissociation .
Q. How to design structure-activity relationship (SAR) studies using analogs with modified sulfonyl or thiazole groups?
- Methodological Answer :
| Analog Modification | Biological Impact | Key Reference |
|---|---|---|
| Replace thiazole with oxadiazole | Reduced antimicrobial activity | |
| Fluorine substitution on phenyl | Enhanced kinase inhibition | |
| SAR tables guide prioritization of synthetic targets . |
Tables for Key Data
Table 1 : Comparison of Analytical Techniques for Structural Validation
| Technique | Application | Limitations |
|---|---|---|
| X-ray crystallography | Absolute configuration | Requires single crystals |
| ¹H NMR | Functional group assignment | Overlapping peaks in aromatic regions |
| HRMS | Molecular formula confirmation | Insensitive to stereoisomerism |
Table 2 : Reaction Optimization Parameters (DoE Example)
| Variable | Range Tested | Optimal Condition |
|---|---|---|
| Solvent | DMF, THF, DCM | DMF |
| Catalyst loading | 1–5 mol% | 3 mol% Pd(PPh₃)₄ |
| Temperature | 50–90°C | 70°C |
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
